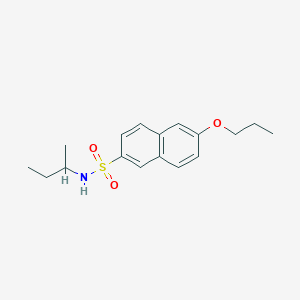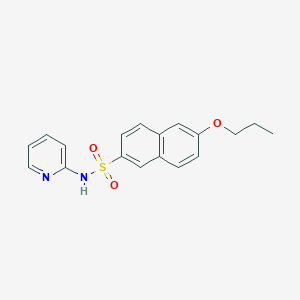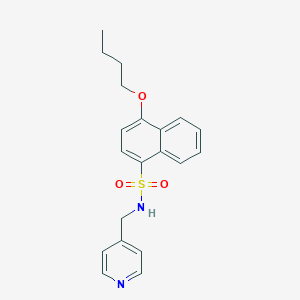![molecular formula C16H26N2O4S B275353 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. DMMP has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The mechanism of action of DMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DMMP has been shown to bind to the serotonin receptor 5-HT1A and enhance its activity, leading to an increase in serotonin levels in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of DMMP. DMMP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This may further contribute to the antidepressant effects of DMMP.
Biochemical and Physiological Effects:
DMMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMMP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMMP has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that DMMP can improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMMP has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DMMP is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMMP. One area of interest is the development of new compounds based on the DMMP scaffold for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of DMMP, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of DMMP in humans, as most of the research to date has been conducted in animal models. Overall, DMMP is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully explore its potential.
合成法
DMMP can be synthesized by the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base, such as triethylamine. The reaction yields DMMP as a white solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
DMMP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DMMP has been investigated as a potential treatment for anxiety and depression. It has been shown to bind to the serotonin receptor 5-HT1A and enhance the activity of this receptor, leading to anxiolytic and antidepressant effects. DMMP has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with therapeutic properties. In cancer research, DMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
特性
分子式 |
C16H26N2O4S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-5-21-14-12-16(15(22-6-2)11-13(14)3)23(19,20)18-9-7-17(4)8-10-18/h11-12H,5-10H2,1-4H3 |
InChIキー |
CDFQWAPWNMUSTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
正規SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)









![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
